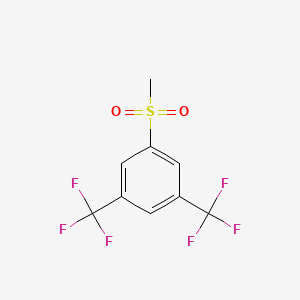

1-(甲磺酰基)-3,5-双(三氟甲基)苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1-(Methylsulfonyl)-4-[(trifluoromethyl)sulfonyl]benzene” is a chemical compound with the molecular formula C8H7F3O4S2 . It has an average mass of 288.264 Da and a monoisotopic mass of 287.973785 Da .

Synthesis Analysis

While specific synthesis information for “1-(Methylsulfonyl)-3,5-bis(trifluoromethyl)benzene” was not found, a related compound, “1,4-Bis(trifluoromethyl)benzene”, has been used as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence .Molecular Structure Analysis

The molecules of “1,4-Bis(trifluoromethyl)benzene” exhibited large dihedral angles between the donor and acceptor moieties which are close to 80° as was shown by single crystal X-ray analysis and theoretical calculations .Chemical Reactions Analysis

The compounds showed very broad charge-transfer-state (1 CT) absorption which can be accounted for by multiple 1 CTs as indicated by quantum molecular dynamics simulations .科学研究应用

1. 溶剂萃取和分离

1-(甲磺酰基)-3,5-双(三氟甲基)苯已在溶剂萃取和分离的背景下进行了研究。已用它来研究通过使用离子液体液体萃取分离苯和己烷,重点研究离子液体中烷基取代基链长对萃取分离参数的影响 (Arce 等人,2007)。此外,已探讨了它在从与脂肪烃的混合物中萃取芳香族化合物中的应用,重点是 C7 和 C8 组分。对作为溶剂的离子液体的性能进行了评估,并将其效率与传统的溶剂(如砜烷)进行了比较 (Arce 等人,2008)。

2. 药物中间体的合成

虽然该请求排除了药物使用和剂量,但值得一提的是,1-(甲磺酰基)-3,5-双(三氟甲基)苯已参与药物中间体的合成。例如,一种重要的药物中间体 3,5-双(三氟甲基)苯甲酰氯已由 1,3-双(三氟甲基)苯合成 (周,2006)。

3. 荧光染料和发光材料应用

该化合物已被用于开发荧光染料和发光材料。已建立了一种基于 2,5-双(甲磺酰基)-1,4-二氨基苯的绿色荧光团的新型结构,展示了高荧光发射、光稳定性,并且是固态发光、水溶性、溶剂和 pH 独立的 (Beppu 等人,2015)。

4. 有机金属合成

1-(甲磺酰基)-3,5-双(三氟甲基)苯是有机金属合成中的一种多功能材料。它已用于通过苯基镁、-锂和-铜中间体生成合成上有用的反应,表明其在合成化学中的重要性 (Porwisiak 等人,1996)。

5. 离子液体中的气体溶解度

已使用该化合物研究了包括苯在内的离子液体中的气体溶解度。它已显示出与离子液体的显着相互作用,提供了对这些溶剂的性质及其潜在应用的见解 (Anthony 等人,2005)。

作用机制

属性

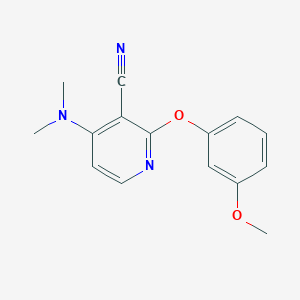

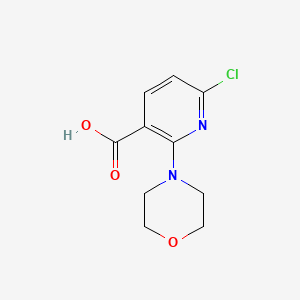

IUPAC Name |

1-methylsulfonyl-3,5-bis(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6O2S/c1-18(16,17)7-3-5(8(10,11)12)2-6(4-7)9(13,14)15/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSWDSUSIZLJDNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Methylsulfonyl)-3,5-bis(trifluoromethyl)benzene | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(piperidin-1-yl)but-2-yn-1-yl)urea](/img/structure/B2932571.png)

![ethyl 2-(2-(1H-indol-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2932572.png)

![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-mesitylacetamide](/img/structure/B2932575.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2932577.png)

![{[(Furan-2-yl)methyl]carbamoyl}methyl 2-(4-chlorophenyl)acetate](/img/structure/B2932584.png)

![5-Bromo-2-[(3-chlorophenyl)methoxy]pyridine](/img/structure/B2932592.png)